1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin ring, a naphthyridine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) for oxidation, reducing agents like sodium borohydride (NaBH~4~) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share the benzodioxin ring and have similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are structurally similar in terms of aromaticity and functional group diversity.
Uniqueness
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of a benzodioxin ring, a naphthyridine core, and a carboxamide group
Properties
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(14-15-5-2-1-3-6-15)24(30)20(21)23(29)26-16-8-9-18-19(13-16)32-12-11-31-18/h1-10,13,28H,11-12,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAZAXBQAMNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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